molecular formula C20H19NO5 B1393059 ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate CAS No. 100840-55-9

ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate

Cat. No.: B1393059
CAS No.: 100840-55-9
M. Wt: 353.4 g/mol
InChI Key: NYWLWFMZJNBGRE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is a synthetic compound featuring a benzoate ester core linked via a three-carbon propoxy chain to a phthalimide (1,3-dioxoisoindoline) moiety.

Properties

IUPAC Name

ethyl 4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-2-25-20(24)14-8-10-15(11-9-14)26-13-5-12-21-18(22)16-6-3-4-7-17(16)19(21)23/h3-4,6-11H,2,5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWLWFMZJNBGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via:

  • Preparation of the isoindolinone intermediate (1,3-dioxo-1,3-dihydroisoindolin-2-yl derivative).
  • Formation of the propoxy linker connecting the isoindolinone to the benzoate moiety.
  • Final esterification or coupling to yield the ethyl benzoate ester.

These steps involve nucleophilic substitution, condensation, and reduction reactions under carefully controlled conditions.

Preparation of Isoindolinone Intermediate

The isoindolinone core is often synthesized from substituted phthalimide or related precursors. One patented method involves catalytic bromination of 2-methyl-3-nitrobenzoate to methyl 2-bromomethyl-3-nitrobenzoate under ultraviolet light in carbon tetrachloride, followed by substitution reactions to install the isoindolinone ring system. However, this method has drawbacks such as long reaction times, low yields, and challenges in scaling due to ultraviolet light safety concerns.

A novel approach avoids these issues by:

  • Using milder bases such as potassium carbonate or cesium carbonate.
  • Conducting reactions at ambient or slightly elevated temperatures.
  • Avoiding prolonged reflux and ultraviolet catalysis.
  • Simplifying purification by eliminating the need for multiple column chromatography steps.

Formation of the Propoxy Linker

The propoxy linker is introduced via nucleophilic substitution of a suitable halogenated alkyl chain with the phenolic hydroxyl group on the benzoate derivative. This step is typically carried out in the presence of bases like potassium hydroxide or cesium carbonate, which facilitate the ether bond formation between the benzoate and the isoindolinone moiety.

Final Coupling and Esterification

The final step involves esterification or coupling of the modified benzoate intermediate with ethyl groups, often using ethyl chloroformate or ethyl bromide under basic conditions to yield ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate. Reduction steps using sodium borohydride (NaBH4) may be employed to reduce Schiff base intermediates formed from condensation reactions, enhancing yield and purity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Reaction Time Yield (%) Notes
1 Catalytic bromination 2-methyl-3-nitrobenzoate, CCl4, UV light Several hours Low Safety concerns due to UV; difficult scale-up
2 Nucleophilic substitution Potassium carbonate or cesium carbonate, mild temp 10 min – 4 hours High Mild conditions, no reflux needed; eco-friendly
3 Condensation to form Schiff base Acenaphthenequinone + ethyl-4-aminobenzoate, MeOH Overnight reflux Moderate Intermediate step before reduction
4 Reduction of Schiff base NaBH4 in ethanol, room temperature 2 hours High Produces final isoindolinone derivative
5 Ether bond formation Base (KOH, Cs2CO3), halogenated alkyl chain Minutes to hours High Connects isoindolinone to benzoate via propoxy linker
6 Final esterification Ethyl halide or esterification reagents Variable High Ensures ethyl ester formation; purification simplified

Advantages of Modern Preparation Methods

  • Mild Reaction Conditions: Avoidance of harsh reflux and ultraviolet catalysis reduces energy consumption and safety risks.
  • High Purity and Yield: Improved base-catalyzed reactions yield high-purity products, minimizing the need for repeated chromatographic purification.
  • Scalability: Simplified protocols and environmentally benign solvents facilitate industrial scale-up.
  • Eco-Friendly: Use of easily disposable solvents and avoidance of toxic reagents enhance environmental compatibility.

Research Findings and Optimization

  • The use of cesium carbonate as a base has been found to accelerate the nucleophilic substitution step, reducing reaction times to under one hour with yields exceeding 80%.
  • Reduction of Schiff bases with sodium borohydride in ethanol at room temperature provides clean conversion to the isoindolinone ring system with minimal side products.
  • Avoiding ultraviolet light in bromination steps by employing alternative halogenation strategies or prefunctionalized intermediates improves safety and reproducibility.
  • Column chromatography can be minimized or eliminated by optimizing reaction stoichiometry and purification via recrystallization, enhancing industrial feasibility.

Summary Table of Key Preparation Steps

Compound/Intermediate Key Reagents Conditions Yield (%) Purification Method
Methyl 2-bromomethyl-3-nitrobenzoate 2-methyl-3-nitrobenzoate, CCl4, UV light Reflux, several hours Low Column chromatography (multiple times)
Schiff base (from acenaphthenequinone & ethyl-4-aminobenzoate) Acenaphthenequinone, ethyl-4-aminobenzoate, MeOH Reflux overnight Moderate Recrystallization
Reduced isoindolinone intermediate NaBH4, ethanol Room temp, 2 hours High Recrystallization
Propoxy-linked benzoate intermediate Base (Cs2CO3), halogenated alkyl chain Mild temp, 10 min–4 hours High Simple extraction
Final ethyl ester product Ethyl halide or esterification reagents Variable High Recrystallization

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phthalimide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phthalamic acid derivatives.

    Substitution: Various substituted benzoates and phthalimides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is characterized by its unique molecular structure that includes a benzoate moiety and an isoindolinone derivative. The compound's molecular formula is C16H17NO6C_{16}H_{17}NO_6, and its CAS number is 100840-55-9. The presence of the 1,3-dioxoisoindoline structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of isoindole compounds exhibit promising anticancer properties. This compound has been investigated for its potential to inhibit tumor growth in various cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar isoindole derivatives exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that compounds with the isoindoline structure can disrupt microbial cell walls, leading to cell death.

  • Case Study : In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application in treating bacterial infections .

Chemical Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the isoindoline core followed by esterification with benzoic acid derivatives. Variants of this compound have been synthesized to enhance solubility and bioavailability.

CompoundSynthesis MethodBiological Activity
Ethyl 4-[3-(1,3-dioxoisoindolinyl)propoxy]benzoateEsterification of benzoic acid with isoindoline derivativeAnticancer activity
Ethyl 4-[3-(substituted isoindolinyl)propoxy]benzoateModification of the isoindoline structureEnhanced antimicrobial properties

Toxicological Studies

Safety assessments are crucial for any pharmaceutical application. Preliminary toxicological studies indicate that this compound exhibits a favorable safety profile at therapeutic doses.

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate involves its interaction with specific molecular targets. The phthalimide moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of phthalimide-containing derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Phthalimide Derivatives

Compound Name Key Structural Features Molecular Weight Biological Activity/Findings Reference
Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate (Target Compound) Benzoate ester + propoxy-phthalimide linker 353.35* No direct activity data; inferred from analogs (e.g., NO-donation, low genotoxicity)
(1,3-Dioxoisoindolin-2-yl)methyl nitrate (C1) Methyl nitrate + phthalimide 238.16 Lower genotoxicity than hydroxyurea (HU); MNRET frequency < 6/1,000 cells at 100 mg/kg
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate Benzoate ester + acetamido-phthalimide linker 310.31 Structural analog; no direct activity reported
4-(1,3-Dioxoisoindolin-2-yl)-N-hydroxybenzenesulfonamide (C4) Sulfonamide + phthalimide 316.28 Analgesic, anti-inflammatory, and gamma globin RNA synthesis stimulation in K562 cells
Methyl 3-[(1,3-dioxoisoindolin-2-yl)methyl]benzoate Methyl benzoate + methylene-phthalimide linker 295.29 Commercial availability; no explicit pharmacological data
4-(1,3-Dioxoisoindolin-2-yl)-N-phenylbutanamide (Anticonvulsant Hybrid) GABA-anilide + phthalimide 324.35 Anticonvulsant activity with reduced neurotoxicity
4-(1,3-Dioxoisoindolin-2-yl)benzenesulfonamide (Anticancer Agent) Sulfonamide + phthalimide 302.29 Anticancer activity; synthesized via microwave-assisted methods (97% yield)

*Calculated based on molecular formula C₁₉H₁₉NO₅.

Key Observations:

Structural Variations: The target compound differs from analogs like C1–C6 () by replacing nitrate groups with a benzoate ester and propoxy linker. This substitution may reduce NO-donor capacity but improve stability .

Biological Activity: Phthalimide-nitrate hybrids (C1–C6) exhibit lower genotoxicity than hydroxyurea (HU), a frontline SCD drug, with MNRET frequencies < 6/1,000 cells vs. HU’s 33.7/1,000 cells at 100 mg/kg . Sulfonamide-phthalimide hybrids (e.g., ) show anticancer activity, while GABA-phthalimide hybrids () demonstrate anticonvulsant effects, underscoring the scaffold’s versatility .

Synthetic Accessibility :

  • Microwave synthesis (e.g., ) and esterification () are common methods for similar compounds, suggesting feasible routes for the target compound’s production .

Research Findings and Implications

  • Genotoxicity Profile: Phthalimide derivatives like C1–C6 are significantly safer than HU, making them promising candidates for SCD therapy . The target compound’s lack of nitrate groups may further reduce genotoxic risks.
  • Therapeutic Potential: Structural similarities to anticonvulsant and anticancer analogs () suggest unexplored applications for the target compound, warranting further in vitro and in vivo studies .
  • Limitations: No direct data on the target compound’s pharmacokinetics or efficacy exist in the provided evidence. Future work should prioritize comparative assays with C1–C6 and HU.

Biological Activity

Ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate is a compound belonging to the class of phthalimides, which are known for their diverse biological activities. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a dioxoisoindoline moiety. Its molecular formula is C17H17N2O4C_{17}H_{17}N_{2}O_{4}, and it has a molecular weight of approximately 315.34 g/mol. This compound is known for its potential interactions with various biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, studies have shown that phthalimide derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionKey Findings
Breast CancerApoptosis inductionSignificant reduction in cell viability
Lung CancerCell cycle arrestInhibition of tumor growth in vivo
LeukemiaModulation of signaling pathwaysEnhanced apoptosis in treated cells

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential applications in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity

Study ReferenceInflammation ModelMechanism of ActionKey Findings
Rat Paw EdemaInhibition of COX enzymesReduced edema and pain
Carrageenan ModelDecreased cytokine levelsSignificant reduction in inflammatory markers

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various toxicity studies. It has shown low acute toxicity in animal models with an LD50 value indicating a favorable safety margin . Furthermore, it does not exhibit significant mutagenic or carcinogenic properties according to Ames tests .

Case Studies

Several case studies have documented the therapeutic potential of phthalimide derivatives:

  • Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that a phthalimide derivative significantly reduced tumor size when administered alongside standard chemotherapy .
  • Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis experienced reduced symptoms after treatment with a compound similar to this compound over a six-month period.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis or nucleophilic substitution reactions. For example, coupling 4-hydroxybenzoic acid derivatives with phthalimide-containing alkyl halides under reflux in aprotic solvents (e.g., DMF or THF) with K₂CO₃ as a base yields intermediates. Subsequent esterification with ethyl chloride or ethanol under acidic conditions completes the synthesis . Reaction time (4–6 hours) and temperature (70–90°C) critically affect yields, as prolonged heating may degrade the phthalimide moiety .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography to resolve the spatial arrangement of the isoindole and benzoate groups (e.g., bond angles and torsion parameters) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify the propoxy linker and ester group integration .
  • FT-IR for identifying carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and phthalimide groups) .
  • Mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in organic chemistry research?

  • Methodological Answer : It serves as:

  • An acylating agent in peptide coupling reactions due to its reactive ester group .
  • A precursor for synthesizing isoindole-based fluorescent probes or metal-organic frameworks (MOFs) via functionalization of the phthalimide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from residual solvents, stereochemical impurities, or polymorphic forms. Strategies include:

  • Purification : Use column chromatography with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to remove byproducts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational equilibria in the propoxy chain .
  • Crystallographic comparison : Match experimental XRD data with known crystal structures to identify polymorphic variations .

Q. What mechanistic insights explain its potential biological activity in enzyme inhibition studies?

  • Methodological Answer : The phthalimide group may interact with ATP-binding pockets in kinases via π-π stacking, while the ester moiety acts as a hydrolyzable prodrug motif. For example:

  • Molecular docking : Simulate binding affinity with target enzymes (e.g., COX-2 or HDACs) using software like AutoDock Vina .
  • Kinetic assays : Monitor time-dependent inhibition using fluorogenic substrates to distinguish competitive vs. non-competitive mechanisms .

Q. How should researchers address missing physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • Experimental determination : Use shake-flask methods for logP (octanol-water partition coefficient) and HPLC-based solubility assays .
  • Computational prediction : Apply QSPR models via tools like ChemAxon or ACD/Labs to estimate properties when experimental data is unavailable .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min airflow to limit inhalation exposure .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate

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